molecular formula C9H9ClN4O B2962047 2-azido-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1160748-12-8

2-azido-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2962047
CAS No.: 1160748-12-8
M. Wt: 224.65
InChI Key: FPRUOFMKTUNVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-N-(2-chloro-4-methylphenyl)acetamide is a chemical compound with the molecular formula C9H9ClN4O and a molecular weight of 224.65 g/mol. This compound is primarily used in proteomics research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(2-chloro-4-methylphenyl)acetamide typically involves the reaction of 2-chloro-4-methylphenylamine with azidoacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-N-(2-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-N-(2-chloro-4-methylphenyl)acetamide is widely used in scientific research due to its unique properties and reactivity. It is employed in proteomics research for labeling and detecting proteins. Additionally, it has applications in the development of new pharmaceuticals and materials.

Mechanism of Action

The compound exerts its effects through its azido group, which can act as a bioorthogonal chemical reporter. This allows for specific labeling and tracking of biomolecules in biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Azido-N-(2-chloro-4-methylphenyl)acetamide is unique due to its azido group and chloro-substituted phenyl ring. Similar compounds include:

  • 2-azido-N-(4-methylphenyl)acetamide: Lacks the chloro substituent.

  • 2-azido-N-(2-chlorophenyl)acetamide: Different position of the chloro substituent.

  • 2-azido-N-(2-chloro-4-methoxyphenyl)acetamide: Contains a methoxy group instead of a methyl group.

These compounds differ in their reactivity and biological applications due to the variations in their chemical structures.

Properties

IUPAC Name

2-azido-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c1-6-2-3-8(7(10)4-6)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRUOFMKTUNVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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